(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol
Description
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-17-5-3-2-4-15(17)19-18-20(10-11-22)16(12-26-18)13-6-8-14(9-7-13)21(23)24/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCYBAMNXPOFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Imino Group: The imino group can be formed through the condensation of an amine with an aldehyde or ketone.
Addition of the Nitrophenyl Group: The nitrophenyl group can be added through an electrophilic aromatic substitution reaction using a nitrophenyl halide.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has demonstrated a range of biological activities, particularly in the field of cancer research. Studies have shown that derivatives of thiazole, including those containing (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol, exhibit notable cytotoxic effects against various cancer cell lines.
Anticancer Properties
Research indicates that thiazole derivatives possess significant anticancer properties. For instance, a study reported that compounds related to this compound showed effective inhibition of human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent activity compared to standard reference drugs .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A related study highlighted the efficacy of thiazole compounds against various bacterial strains, suggesting their potential use as antimicrobial agents .
Reaction Conditions
The compound can be synthesized through the reaction of substituted hydrazonoyl chlorides with appropriate thiazole derivatives. Optimal conditions typically involve the use of solvents such as ethanol and bases like triethylamine to facilitate the reaction . The following table summarizes key synthesis parameters:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Ethanol |
| Base | Triethylamine |
| Reaction Time | Overnight |
| Yield | Up to 77% |
Computational Studies
Computational studies further elucidate the molecular interactions and stability of this compound. Molecular docking studies have been conducted to predict binding affinities with various biological targets, including enzymes involved in cancer progression .
Case Studies
Several case studies illustrate the practical applications of this compound in drug development:
Novel Drug Development
A recent study focused on synthesizing new thiazole derivatives for their potential as anticancer agents. The research demonstrated that modifications to the thiazole ring could enhance biological activity, leading to the development of more effective therapeutic agents .
Structure-Activity Relationship (SAR) Analysis
Another significant area of research involves SAR analysis, where different substituents on the thiazole ring were systematically varied to assess their impact on biological activity. This approach has provided insights into optimizing compounds for better efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of (Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol depends on its specific application. In biological systems, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl and nitrophenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a core thiazole ring system with several analogs, differing primarily in substituents and their electronic/steric effects:
| Compound Name | Molecular Formula | Substituents (Position) | Key Structural Features |
|---|---|---|---|
| (Z)-2-(2-((2-Methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol | C19H18N3O4S* | 2-(2-Methoxyphenyl)imino, 4-(4-nitrophenyl) | Electron-rich (OCH3) and -poor (NO2) groups |
| 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-thiazol-3-yl]ethanol | C20H22N2O4S | 2-(2,5-Dimethoxyphenyl)imino, 4-(4-methoxyphenyl) | Three methoxy groups enhancing solubility |
| 2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-thiazol-3-yl]ethanol | C20H22N2OS | 4-(4-Isopropylphenyl), 2-(phenylimino) | Lipophilic isopropyl group |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-thiazol-3-ylmethanone | C18H15FN2OS | 2-(4-Fluorophenyl)imino, 4-methyl | Fluorine-induced polarity, methyl ketone |
| (2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-thiazol-2-imine | C17H17ClN2OS | 4-(4-Chlorophenyl), 3-(2-methoxyethyl) | Chlorine for metabolic stability |
Physicochemical Properties
- Electron-Withdrawing vs. Donating Groups: The 4-nitrophenyl group in the target compound significantly increases electron-withdrawing effects compared to methoxy or isopropyl groups in analogs .
- Solubility : Methoxy-rich analogs (e.g., ) exhibit higher aqueous solubility due to polar OCH3 groups, whereas the nitro group in the target compound may reduce solubility but enhance crystallinity .
- Lipophilicity : The isopropyl group in increases logP values, favoring membrane permeability, while the 4-chlorophenyl group in balances lipophilicity and metabolic stability.
Research Findings and Discussion
Substituent Impact on Reactivity :
- Nitro groups facilitate π-π stacking in crystal structures, as seen in analogs with sulfonylphenyl groups . This property is critical for designing solid-state materials or co-crystals.
- Methoxy groups enhance hydrogen-bonding interactions, as demonstrated in Etter’s graph-set analysis of molecular aggregates .
Biological Relevance :
- The 4-nitrophenyl moiety in the target compound may act as a pharmacophore in kinase inhibitors, analogous to STING agonists in , where electron-withdrawing groups optimize protein-ligand binding.
Synthetic Challenges :
- The nitro group’s sensitivity to reduction (e.g., Pd/C-H2 systems in ) necessitates careful optimization to avoid undesired side reactions during synthesis.
Biological Activity
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(4-nitrophenyl)thiazol-3(2H)-yl)ethanol is an organic compound characterized by its thiazole ring structure and various functional groups, including methoxyphenyl and nitrophenyl moieties. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Reaction of α-haloketone with thiourea.
- Introduction of the Methoxyphenyl Group : Nucleophilic substitution using methoxyphenyl halide.
- Formation of the Imino Group : Condensation of an amine with an aldehyde or ketone.
- Addition of the Nitrophenyl Group : Electrophilic aromatic substitution using nitrophenyl halide.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of thiazole derivatives, including compounds related to this compound. For instance:
- A series of thiazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .
- The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
Anticancer Activity
Research has indicated that thiazole compounds may possess anticancer properties:
- A study highlighted that certain thiazole derivatives showed promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Enzyme Inhibition
The structural features of this compound make it a candidate for enzyme inhibition studies:
- Compounds with similar structures have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are important targets in bacterial and cancer therapies .
- The presence of nitrophenyl and methoxy groups may enhance binding affinity to these enzymes, leading to increased inhibitory activity.
Case Studies
Q & A
Basic: What are the optimal reaction conditions for synthesizing this thiazole derivative to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with thiazole ring formation via the Hantzsch reaction or condensation of thiourea derivatives with α-haloketones. Key steps include:
- Condensation : Reacting 2-methoxyphenylamine with a nitrophenyl-substituted carbonyl precursor in ethanol under reflux (60–80°C) for 6–8 hours .
- Thiazole Cyclization : Using acetic acid as a catalyst to promote ring closure, with strict pH control (pH 4–6) to avoid side reactions .
- Purification : Recrystallization from ethanol or methanol to isolate the final product, achieving >90% purity as confirmed by HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the imino proton (N-H) appears as a singlet near δ 8.5–9.0 ppm, while aromatic protons from nitrophenyl groups resonate at δ 7.5–8.5 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1610–1630 cm, nitro group at 1520–1350 cm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks matching theoretical values) .
Advanced: How can computational methods predict this compound’s reactivity with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., cytochrome P450). The 4-nitrophenyl group’s electron-withdrawing nature enhances binding to electrophilic pockets .
- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity. Hammett constants (σ) quantify electronic contributions to reactivity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction sites (e.g., nucleophilic attack at the thiazole sulfur) .
Advanced: How to resolve discrepancies between experimental spectroscopic data and predicted structural outcomes?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., and report δ 8.3 ppm for nitrophenyl protons).
- X-ray Crystallography : Use SHELXL for crystal structure refinement to resolve stereochemical ambiguities (e.g., Z/E isomerism) .
- Dynamic NMR : Detect tautomerism or conformational flexibility causing signal splitting. For example, slow exchange in DMSO-d may reveal imino-thione equilibrium .
Basic: What are the key steps in assessing the compound’s purity post-synthesis?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; R ~0.5 indicates product .
- Melting Point Analysis : Sharp MP (e.g., 340–342°C) confirms crystalline purity .
- HPLC : C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time <5 min indicates homogeneity .
Advanced: How does the 4-nitrophenyl group influence chemical reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : The nitro group’s strong electron-withdrawing nature (-I effect) polarizes the thiazole ring, increasing susceptibility to nucleophilic attack at C-2 or C-4 positions .
- Biological Interactions : Enhances binding to nitroreductases in bacterial or cancer cells, enabling pro-drug activation. In vitro assays show IC values <10 µM against MCF-7 cells .
- Redox Activity : Cyclic voltammetry reveals a reduction peak at -0.8 V (vs. Ag/AgCl), correlating with nitro group’s role in generating reactive oxygen species .
Advanced: What structural modifications could enhance bioactivity if initial assays show low efficacy?
Methodological Answer:
- Substituent Optimization : Replace the methoxy group with bulkier substituents (e.g., ethoxy or benzyloxy) to improve lipophilicity and membrane permeability .
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl (-CF) group to maintain electron-withdrawing effects while reducing toxicity .
- Hybrid Derivatives : Conjugate with known pharmacophores (e.g., sulfonamides) via the ethanol side chain to target multiple pathways .
Basic: What protocols ensure reproducibility in multi-step synthesis?
Methodological Answer:
- Stepwise Monitoring : Use TLC after each step (e.g., condensation, cyclization) to confirm intermediate formation .
- Stoichiometric Control : Maintain a 1:1 molar ratio of amine to carbonyl precursors to prevent oligomerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate thiazole ring formation, reducing reaction time by 30% .
Advanced: How to address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. notes SHELXL’s efficacy in refining twinned data .
- Temperature Gradients : Cool hot saturated solutions at 0.5°C/min to grow single crystals.
- Co-Crystallization : Add crown ethers to stabilize the imino group’s conformation .
Basic: What are the compound’s stability profiles under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
